8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine: is a halogenated heterocyclic compound with the molecular formula C8H8INO and a molecular weight of 261.06 g/mol . This compound is characterized by the presence of an iodine atom at the 8th position of the pyrano[3,2-c]pyridine ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine typically involves the iodination of a suitable precursor. One common method is the iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrano[3,2-c]pyridine derivatives.
Oxidation Reactions: Formation of oxo-pyrano[3,2-c]pyridine derivatives.
Reduction Reactions: Formation of deiodinated pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
Chemistry: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. Its unique reactivity due to the iodine atom makes it valuable in cross-coupling reactions and other synthetic transformations .
Biology and Medicine: Its structural motif is found in various bioactive molecules with anticancer, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is primarily based on its ability to undergo various chemical transformations. The iodine atom at the 8th position plays a crucial role in its reactivity, allowing it to participate in substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of bioactive derivatives with potential therapeutic effects .
Comparison with Similar Compounds
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde: Similar structure with an additional aldehyde group.
Pyrano[3,2-c]quinolones: Structural motif with a quinolone ring system, exhibiting various biological activities.
Pyrano[2,3-f]chromenone derivatives: Compounds with a chromenone ring system, possessing diverse pharmacological properties.
Uniqueness: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is unique due to the presence of the iodine atom at the 8th position, which imparts distinct reactivity and enables the synthesis of a wide range of derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
8-iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEMHUGKZZFBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2OC1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673561 |
Source
|
Record name | 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-89-2 |
Source
|
Record name | 3,4-Dihydro-8-iodo-2H-pyrano[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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